B3-Tunicamycin

Description

Properties

CAS No. |

76544-50-8 |

|---|---|

Molecular Formula |

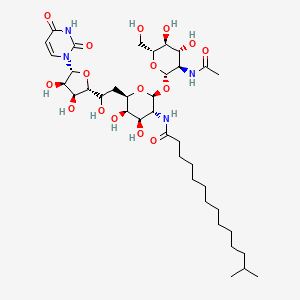

C38H64N4O16 |

Molecular Weight |

832.9 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide |

InChI |

InChI=1S/C38H64N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h15-16,19,21-23,26-37,43,45,48-53H,4-14,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/t21?,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36+,37+/m1/s1 |

InChI Key |

XAFNQFHOQPRGAK-BJLDJXKVSA-N |

SMILES |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Isomeric SMILES |

CC(C)CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Synonyms |

B3-tunicamycin tunicamycin B3 |

Origin of Product |

United States |

Scientific Research Applications

Cancer Research

Selective Cytotoxicity

B3-Tunicamycin has demonstrated significant selective cytotoxicity towards transformed cells compared to non-transformed cells. In studies involving mouse fibroblasts, this compound inhibited glycoprotein synthesis by more than 95% at low concentrations (50 ng/ml for non-transformed and 10 ng/ml for transformed cells) . This selectivity makes it a potential candidate for cancer therapies targeting tumor growth.

Mechanisms of Action

The mechanism by which this compound induces cell death involves the activation of endoplasmic reticulum (ER) stress pathways. It promotes apoptosis in cancer cells by triggering the unfolded protein response (UPR), which is often dysregulated in cancerous tissues. For instance, treatment of prostate cancer cells with this compound resulted in decreased N-glycosylation and increased markers of apoptosis . This suggests that this compound could serve as a therapeutic agent in treating metastatic castration-resistant prostate cancer.

Induction of Endoplasmic Reticulum Stress

ER Stress and Protein Misfolding

this compound is known to induce ER stress, which can lead to the activation of various signaling pathways associated with protein misfolding and aggregation. Studies have shown that this compound treatment results in the upregulation of proteins involved in the UPR, such as eNOS and HtrA2, which play critical roles in cellular responses to stress . This property is being explored for its potential to enhance the efficacy of existing cancer treatments by sensitizing tumor cells to apoptosis.

Case Studies on ER Stress Induction

Recent research has highlighted the role of this compound in modulating cellular responses under conditions of stress. For example, a study demonstrated that this compound treatment led to increased intracellular calcium levels and activation of calcium-dependent signaling pathways, which are crucial for maintaining cellular homeostasis during stress .

Potential Therapeutic Applications

Diabetes and Insulin Resistance

this compound has been implicated in studies examining insulin resistance mechanisms. It induces ER stress in skeletal muscle and liver cells, contributing to metabolic dysfunctions associated with obesity and diabetes . This suggests that targeting ER stress pathways with compounds like this compound may provide new avenues for treating metabolic disorders.

Neurodegenerative Diseases

The compound's ability to influence protein aggregation processes positions it as a candidate for research into neurodegenerative diseases, such as Alzheimer's disease. By interfering with protein misfolding mechanisms, this compound may help mitigate pathological changes associated with these conditions .

Summary Table: Applications of this compound

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound | Core Structure | Key Modification | IC50 (GPT Inhibition) | Solubility (PBS) | 3-D ST Similarity* |

|---|---|---|---|---|---|

| This compound | Tunicaminyl-uracil + lipid | Benzylamino group | 12 nM | 8.5 mg/mL | 1.00 (reference) |

| Tunicamycin (native) | Tunicaminyl-uracil + lipid | None | 15 nM | 6.2 mg/mL | 0.92 |

| Streptovirudin | Uracil + modified lipid | Epoxy group | 18 nM | 3.1 mg/mL | 0.76 |

| Mycospocidine | Uracil + branched lipid | Methylated lipid tail | 22 nM | 4.8 mg/mL | 0.68 |

*3-D Shape Tanimoto (ST) similarity scores relative to this compound, calculated using PubChem3D tools .

Pharmacological and Toxicological Profiles

This compound exhibits improved pharmacokinetics over native tunicamycin. For instance, its benzyl modification reduces nonspecific binding to serum proteins, increasing bioavailability (t1/2 = 6.2 hours vs. 3.8 hours for native tunicamycin in murine models) . However, like other tunicamycins, it induces endoplasmic reticulum (ER) stress at high concentrations, limiting its therapeutic window. Comparative studies show that this compound’s LD50 in mice (8.5 mg/kg) is marginally higher than that of Streptovirudin (6.2 mg/kg), suggesting a slightly safer profile .

Specificity and Off-Target Effects

While this compound primarily targets GPT, proteomic screens reveal weak inhibition of unrelated kinases (e.g., PKC-θ at IC50 >1 µM), a trait shared with Streptovirudin but absent in Mycospocidine . This off-target activity may arise from conserved ATP-binding pockets in kinases, as suggested by 3-D superposition analyses .

Research Findings and Limitations

Recent studies highlight this compound’s utility in cancer research, where its enhanced stability enables prolonged ER stress induction in tumor xenografts . Furthermore, regulatory guidelines emphasize the need for rigorous similarity assessments when developing analogs, including 2-D/3-D structural alignment and bioequivalence testing .

Preparation Methods

Fermentation Media Composition

Optimal tunicamycin yields require nutrient-rich media supplemented with carbon and nitrogen sources that promote secondary metabolite synthesis. A representative formulation includes:

-

Carbon sources : Glucose (20 g/L) and glycerol (10 g/L) to sustain biomass growth and antibiotic production.

-

Nitrogen sources : Soybean meal (15 g/L) and ammonium sulfate (5 g/L) to regulate nitrogen availability.

-

Mineral salts : MgSO₄·7H₂O (0.5 g/L), KH₂PO₄ (1 g/L), and trace elements (Fe, Zn, Mn) to support enzymatic activity.

Table 1: Comparative Fermentation Media for this compound Production

| Component | Concentration (g/L) | Function |

|---|---|---|

| Glucose | 20 | Primary carbon source |

| Glycerol | 10 | Secondary carbon source |

| Soybean meal | 15 | Nitrogen and amino acids |

| Ammonium sulfate | 5 | Inorganic nitrogen |

| MgSO₄·7H₂O | 0.5 | Cofactor for biosynthesis |

| KH₂PO₄ | 1 | pH buffering |

Fermentation Parameters

-

Temperature : 28–30°C to balance microbial growth and metabolite yield.

-

pH : Maintained at 6.8–7.2 using automated titration with NaOH or HCl.

-

Aeration : 1.0–1.5 vvm (volume per volume per minute) to ensure oxygen saturation.

-

Agitation : 200–250 rpm to prevent mycelial clumping and enhance nutrient uptake.

Under these conditions, this compound production typically peaks at 72–96 hours, coinciding with the late logarithmic growth phase.

Extraction and Primary Purification

Biomass Removal and Solvent Extraction

Post-fermentation, the broth is centrifuged (8,000 × g, 20 min) to separate biomass from the supernatant. this compound, being lipophilic, is extracted using organic solvents:

Chromatographic Purification

Crude extracts undergo sequential chromatography to isolate this compound from other homologs and impurities:

Silica Gel Column Chromatography

Reverse-Phase HPLC

-

Mobile phase : Acetonitrile:water (65:35 v/v) at 1.0 mL/min.

-

Detection : UV absorption at 260 nm, with this compound eluting at 12.3 minutes.

Structural Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

Bioactivity testing : Inhibition of N-acetylglucosamine-1-phosphate transferase (IC₅₀ = 10 ng/mL in 3T3 fibroblasts).

Challenges and Optimization Strategies

Homolog Cross-Contamination

Tunicamycin homologs (A1–D1) often co-elute due to structural similarities. To enhance B3 selectivity:

Yield Improvement

-

Precursor supplementation : Adding uridine-5'-aldehyde (0.1 mM) to fermentation media increases tunicamycin titers by 30%.

-

Strain engineering : CRISPR-Cas9 knockout of competing pathways (e.g., polyketide synthases) redirects metabolic flux toward this compound.

Applications and Comparative Efficacy

Q & A

Q. Q. How should researchers address ethical concerns when testing this compound in in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.